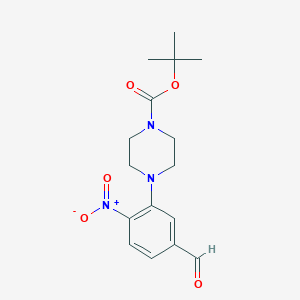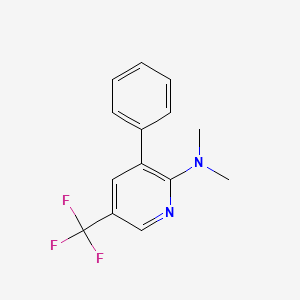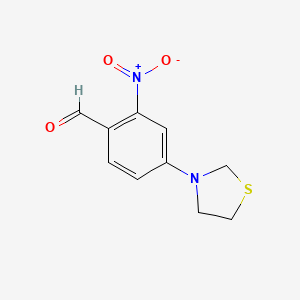![molecular formula C18H15F3N4 B1401804 Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine CAS No. 1311279-44-3](/img/structure/B1401804.png)
Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine
Übersicht
Beschreibung
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have several biological activities and are key components of many important molecules in living organisms, including DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex and depends on the specific substituents on the pyrimidine ring . A common method involves the reaction of an amidine with an α,β-unsaturated carbonyl compound .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions depend on the substituents on the pyrimidine ring.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, and boiling point can be determined experimentally. The compound’s reactivity can be inferred from its molecular structure .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Applications
Dimethylpyrimidin derivatives, including structures similar to the chemical , have been investigated for their potential antifungal and antibacterial properties. Studies have shown that these compounds can be effective against various types of fungi and bacteria, indicating their potential for development into antifungal and antibacterial agents. For example, synthesized dimethylpyrimidin-derivatives have demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger, with varying effectiveness based on the specific compound and concentration used [(Jafar et al., 2017)](https://consensus.app/papers/antifungal-effect-4chloro6methoxyn-jafar/9c8d8c68ed965ecda4e5e31a4f3502b8/?utm_source=chatgpt). Additionally, certain dimethyl-pyrimidinyl-pyrazole derivatives have been prepared and evaluated for their insecticidal and antimicrobial potential, highlighting the versatility of these compounds in addressing different types of microbial threats (Deohate & Palaspagar, 2020).
Material Science Applications
In the field of material science, dimethylpyrimidin derivatives and related compounds have been explored for their utility in creating novel materials with desirable properties. For example, novel aromatic poly(amide-imide)s based on bis(trimellitimidophenyl)pyridines, which might share structural motifs with the target chemical, have been synthesized and characterized, showing good solubility and thermal stability. These materials exhibit promising applications in high-performance plastics and coatings due to their excellent thermal properties and solubility in polar aprotic solvents (Behniafar & Banihashemi, 2004).
Chemical Synthesis and Catalysis
The synthesis of complex pyrimidine derivatives, including those incorporating pyridine rings similar to dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine, has been a topic of interest in organic chemistry. These compounds are often synthesized through multi-component reactions, demonstrating the versatility and reactivity of pyrimidine and pyridine moieties. Such synthetic approaches offer pathways to a wide range of heterocyclic compounds with potential applications in medicinal chemistry, catalysis, and material science. An example includes the efficient synthesis of pyridine-pyrimidines via a three-component reaction, showcasing the utility of these methods in creating structurally diverse and functionally rich compounds (Rahmani et al., 2018).
Optical and Electrical Properties
Research into the optical and electrical properties of pyrimidine and pyridine derivatives, including structures analogous to this compound, has led to insights into their potential applications in electronic and photonic devices. For instance, fluorinated polyimides based on similar structural motifs have been synthesized and found to exhibit low dielectric constants, high thermal stability, and good optical transparency. These properties make such materials suitable for applications in electronics as insulating films, in photonics as waveguides, or in various other high-performance applications requiring materials with specific dielectric and optical characteristics (Chung, Tzu, & Hsiao, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-(4-pyrimidin-4-ylphenyl)-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4/c1-25(2)17-10-14(18(19,20)21)9-16(24-17)13-5-3-12(4-6-13)15-7-8-22-11-23-15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUNIRPCJFCQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=NC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401730.png)
![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)
![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)
![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)
![{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401740.png)



